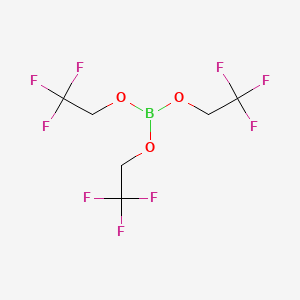Tris(2,2,2-trifluoroethyl) borate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Coupling of Unprotected Amino Acids with Amines
Scientific Field: Biochemistry, Organic Chemistry
Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been used for the coupling of unprotected amino acids with amines.
Results: The use of Tris(2,2,2-trifluoroethyl) borate in these reactions has been shown to be effective, leading to the successful formation of the desired products.
Formylation of Amines
Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been shown to mediate formylation of amines, via transamidation of dimethylformamide.
Lewis Acid
Scientific Field: Inorganic Chemistry
Summary of Application: Tris(2,2,2-trifluoroethyl) borate is a strong Lewis acid (acceptor number = 66, Gutmann-Beckett method).
Selective Beta1 Adrenergic Receptor Blocker
Scientific Field: Pharmacology
Summary of Application: Tris(2,2,2-trifluoroethyl) borate is used as a selective beta1 adrenergic receptor blocker.
Methods of Application: The compound is used in the treatment of hypertension and glaucoma.
Results: The use of Tris(2,2,2-trifluoroethyl) borate in these treatments has been shown to be effective.
Transamidation of Dimethylformamide
Methods of Application: The compound is used as a reagent in these reactions, promoting the formation of the desired products.
High-Concentration Electrolytes in Lithium Metal Batteries
Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been investigated for its effects on electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries.
Methods of Application: The study involved the comparison of different types of fluorinated solvents in high-concentration electrolytes (HCEs), including Tris(2,2,2-trifluoroethyl) borate.
Tris(2,2,2-trifluoroethyl) borate is a borate ester with the chemical formula B(OCH₂CF₃)₃. It is recognized for its utility as a reagent in organic synthesis, particularly in the formation of amides and imines. The compound is also known as the Sheppard amidation reagent, named after its developer, and is characterized by its strong Lewis acid properties, making it an effective catalyst in various
The mechanism of the Sheppard amidation involves the activation of the carboxylic acid by the borate ester. The electron-withdrawing trifluoromethyl groups make the boron more electrophilic, allowing it to accept electron density from the carbonyl oxygen. This weakens the C=O bond and increases its susceptibility to nucleophilic attack by the amine [].
- Toxicity: Data on specific toxicity is limited, but it should be handled with care as a potential irritant [].
- Flammability: Flammable liquid with a low flash point (43.3 °C). Requires proper handling and storage away from heat sources [].
- Reactivity: Moisture-sensitive and reacts with water to form boric acid and trifluoroethanol. Handle under anhydrous conditions [].
- Amide Formation: It facilitates the direct formation of amides from carboxylic acids and amines.
- Imine Formation: The compound promotes the condensation of amines or amides with carbonyl compounds to yield imines. This process is operationally simple and can be conducted at room temperature without complex workup procedures .
- Transamidation: It mediates the transamidation of dimethylformamide, allowing for the modification of amine structures .
The general reaction for amide formation can be represented as follows:
Tris(2,2,2-trifluoroethyl) borate can be synthesized through several methods:
- Reaction with Boron Trichloride: Trifluoroethanol reacts with boron trichloride to yield tris(2,2,2-trifluoroethyl) borate.
- Using Borane Dimethylsulfide: This method involves the reaction of trifluoroethanol with borane dimethylsulfide.
- Boric Anhydride Method: A more convenient approach for larger-scale preparations involves reacting trifluoroethanol with boric anhydride due to its cost-effectiveness and ease of handling .
The purification of the product typically involves distillation.
Tris(2,2,2-trifluoroethyl) borate has several notable applications:
- Organic Synthesis: It is primarily used in condensation reactions to form amides and imines.
- Coupling Reactions: The reagent facilitates the coupling of unprotected amino acids with amines.
- Formylation Reactions: It has been shown to mediate formylation processes effectively .
Tris(2,2,2-trifluoroethyl) borate shares similarities with other borate esters and Lewis acids. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Tris(pentafluorophenyl) borane | B(C₆F₅)₃ | Stronger Lewis acid due to electron-withdrawing effects |
| Triethyl borate | B(OEt)₃ | Commonly used in organic synthesis but less reactive than tris(2,2,2-trifluoroethyl) borate |
| Tris(4-fluorophenyl) borane | B(C₆H₄F)₃ | Similar reactivity but with different functional groups |
Uniqueness of Tris(2,2,2-trifluoroethyl) Borate
Tris(2,2,2-trifluoroethyl) borate stands out due to its strong Lewis acidity and ability to facilitate reactions at room temperature without complex workup procedures. Its trifluoromethyl groups enhance its reactivity and solubility in organic solvents compared to other similar compounds.
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








